molecular formula C26H34N2O4 B2992415 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921524-21-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

Numéro de catalogue: B2992415
Numéro CAS: 921524-21-2
Poids moléculaire: 438.568
Clé InChI: VGGRNXYAOFEBNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a benzo[b][1,4]oxazepine core fused with a propanamide substituent. The molecule includes a 4-methoxyphenyl group attached to the propanamide chain and an isopentyl side chain on the oxazepine ring. Its molecular formula is C₂₆H₃₄N₂O₄ (assuming substitution of the phenyl group in with 4-methoxyphenyl), with a molecular weight of approximately 438.57 g/mol (calculated based on structural analogs) .

Key structural features include:

  • A tetrahydrobenzooxazepinone ring system, which may confer rigidity and influence binding interactions.
  • A 4-methoxyphenylpropanamide substituent, contributing to electronic and steric properties.
  • Isopentyl (3-methylbutyl) and geminal dimethyl groups, which could enhance lipophilicity and metabolic stability.

No explicit data on density, melting/boiling points, or bioactivity are available in the provided evidence.

Propriétés

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-18(2)14-15-28-22-16-20(9-12-23(22)32-17-26(3,4)25(28)30)27-24(29)13-8-19-6-10-21(31-5)11-7-19/h6-7,9-12,16,18H,8,13-15,17H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGRNXYAOFEBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound with potential biological activity. This article reviews its structural characteristics, synthesis methods, and biological effects based on current research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • A benzo[b][1,4]oxazepin core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen.
  • An isopentyl group and dimethyl substituents that enhance lipophilicity and may influence biological interactions.
  • A methoxyphenyl group that could participate in hydrogen bonding with biological targets.

The molecular formula is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S, with a molecular weight of approximately 448.6 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, it can be synthesized through condensation reactions involving substituted benzaldehydes and other precursors. The specific methods can vary based on the desired derivatives and their intended applications in research or therapeutic contexts.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide exhibit significant antimicrobial properties. For example:

  • Studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains including E. coli and S. aureus , suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory activity. Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects in vitro:

  • In studies involving related compounds, significant reductions in inflammatory markers were observed .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from its structural components:

  • The presence of methoxy groups and other electron-rich moieties may contribute to its ability to scavenge free radicals .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:

  • Antimicrobial Efficacy : Derivatives were tested for their ability to inhibit bacterial growth. Compounds with similar structures showed promising results against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Inflammatory cell lines treated with the compound exhibited decreased levels of pro-inflammatory cytokines.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets:

  • The studies indicated strong hydrogen bonding and hydrophobic interactions that could explain the observed biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide (CAS: 921817-75-6)

  • Structural Difference : The phenyl group in this analog replaces the 4-methoxyphenyl group in the target compound.
  • Molecular Weight : 408.5 g/mol (C₂₅H₃₂N₂O₃) vs. ~438.57 g/mol for the target compound.

Propanil (N-(3,4-dichlorophenyl)propanamide)

  • Structural Difference : Features a 3,4-dichlorophenyl group instead of 4-methoxyphenyl.
  • Functional Impact : Chlorine atoms are electron-withdrawing, increasing electrophilicity and reactivity compared to the methoxy group. Propanil is a herbicide, suggesting that halogenation enhances agrochemical activity .
  • Molecular Weight: 218.08 g/mol (C₉H₉Cl₂NO) vs. the target compound’s higher mass.

Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)

  • Structural Difference: Incorporates a hexahydropyrimidinetrione core instead of a benzooxazepinone.
  • Functional Impact: The pyrimidinetrione system may enhance hydrogen-bonding capacity, while the dichlorophenyl group aligns with pesticidal activity. Fenoxacrim’s use as a pesticide highlights the role of halogenation and heterocyclic diversity in bioactivity .

Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide)

  • Structural Difference : Contains an imidazolidinedione ring and 3,5-dichlorophenyl group.
  • Impact : The imidazolidinedione moiety introduces additional hydrogen-bonding sites, which may improve soil persistence or enzymatic interactions in agricultural applications .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Implications
Target Compound Tetrahydrobenzooxazepinone 4-Methoxyphenylpropanamide ~438.57 Enhanced solubility due to -OCH₃; potential for π-π stacking and moderate lipophilicity.
N-(5-isopentyl-3,3-dimethyl-4-oxo-…-3-phenylpropanamide Tetrahydrobenzooxazepinone Phenylpropanamide 408.5 Lower polarity; possible increased metabolic stability.
Propanil Propanamide 3,4-Dichlorophenyl 218.08 High electrophilicity; herbicidal activity via acetolactate synthase inhibition.
Fenoxacrim Hexahydropyrimidinetrione 3,4-Dichlorophenyl Not provided Pesticidal activity via enhanced hydrogen bonding and reactivity.
Iprodione Metabolite Isomer Imidazolidinedione 3,5-Dichlorophenyl, isopropyl Not provided Soil persistence and fungicidal action via dione ring interactions.

Research Implications and Gaps

  • Heterocyclic Rigidity: The benzooxazepinone core may impose conformational constraints absent in propanamide derivatives with simpler aromatic systems .
  • Data Limitations: No direct bioactivity or physicochemical data for the target compound are available in the provided evidence. Further studies on solubility, LogP, and receptor binding are critical.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer:

  • Prioritize regioselectivity in forming the benzoxazepin core, particularly during cyclization steps. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm intermediates.
  • Employ orthogonal protecting groups for reactive sites (e.g., the oxazepin carbonyl and methoxyphenyl moiety) to prevent side reactions. Reference analogous protocols for benzoxazepin derivatives in , where KOH-mediated condensation under ethanol was used for similar scaffolds.
  • Optimize reaction time and temperature using design-of-experiment (DoE) approaches to maximize yield .

Q. How can structural elucidation of this compound be performed with high confidence?

Methodological Answer:

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement, as this software is robust for resolving complex heterocyclic systems (e.g., benzoxazepins) .
  • Validate spectroscopic data (e.g., 13C^{13}\text{C} NMR) against density functional theory (DFT)-calculated chemical shifts for the methoxyphenyl and isopentyl substituents.

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • Combine reversed-phase HPLC (≥95% purity threshold) with differential scanning calorimetry (DSC) to detect polymorphic impurities.
  • Cross-validate using 1H^{1}\text{H}-1H^{1}\text{H} COSY and HSQC NMR to confirm the absence of diastereomeric contaminants, especially around the 3,3-dimethyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

  • Conduct meta-analyses of dose-response curves, focusing on assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase inhibition assays.
  • Use split-plot experimental designs (as in ) to isolate confounding variables like solvent polarity or temperature gradients during bioactivity testing .

Q. What strategies are effective for studying the environmental fate of this compound?

Methodological Answer:

  • Apply OECD Guideline 307 for soil degradation studies, monitoring hydrolysis products (e.g., 4-methoxyphenylpropanamide) via LC-MS/MS.
  • Use fugacity modeling (Level III) to predict partitioning into biotic vs. abiotic compartments, referencing long-term environmental impact frameworks in .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations to study the conformational flexibility of the tetrahydrobenzooxazepin ring. Compare with crystallographic data refined via SHELX .
  • Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack, particularly at the 4-oxo position .

Q. What experimental designs are suitable for evaluating metabolic stability?

Methodological Answer:

  • Use hepatic microsomal assays (human/rat) with LC-HRMS to identify phase I/II metabolites. Track demethylation of the 4-methoxyphenyl group as a key degradation pathway.
  • Incorporate time-series sampling (as in ’s split-split plot design) to model first-order elimination kinetics .

Data Analysis and Validation

Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Reconcile SC-XRD bond lengths/angles with DFT-optimized geometries. For example, discrepancies in the oxazepin ring puckering may arise from crystal packing effects.
  • Validate NMR assignments using 15N^{15}\text{N}-HSQC for the amide proton, referencing SHELX-refined hydrogen bonding networks .

Q. What statistical approaches are recommended for high-throughput screening (HTS) data?

Methodological Answer:

  • Apply Z’-factor analysis to assess assay robustness, with thresholds >0.5 indicating suitability for HTS.
  • Use principal component analysis (PCA) to cluster bioactivity data, distinguishing true hits from artifacts (e.g., aggregation-based inhibition) .

Tables for Key Data

Property Analytical Method Reference
Synthetic yield optimizationDoE (temperature, catalyst)
Crystallographic refinementSHELXL
Environmental partitioningFugacity modeling
Metabolic stabilityHepatic microsomal assay

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.